Isopropyl 4-hydroxy-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175796-45-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
propan-2-yl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7,12H,1-3H3 |
InChI Key |
LLBXZZOFEUAEOM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISP-VT |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Esterification Reactions for Isopropyl 4-hydroxy-3-methoxybenzoate Synthesis
Esterification is the cornerstone of this compound synthesis. This class of reactions involves the formation of an ester from a carboxylic acid and an alcohol. For the target compound, this entails reacting 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with isopropanol (B130326).
Direct Acid-Catalyzed Esterification of 4-hydroxy-3-methoxybenzoic Acid with Isopropanol
Direct acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a fundamental and widely used method. chembam.com The reaction involves heating the carboxylic acid (4-hydroxy-3-methoxybenzoic acid) and the alcohol (isopropanol) in the presence of a strong acid catalyst. This process is a reversible equilibrium reaction, and strategies to drive the reaction toward the product side are crucial for achieving high yields.
The choice of acid catalyst is critical for the efficiency of the esterification. While traditional catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective, research has explored various alternatives to enhance reaction rates and simplify purification. researchgate.netresearchgate.net Solid acid catalysts, such as certain ionic liquids and modified clays, have been investigated for esterifications of benzoic acids, offering advantages like easier recovery and reduced environmental impact. researchgate.netusm.my The use of gaseous hydrochloric acid (HCl) represents another approach, providing a strong acid catalyst that can be readily introduced and removed from the reaction mixture. The optimization of the catalyst system aims to maximize protonation of the carboxylic acid's carbonyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack by isopropanol.
| Catalyst Type | Examples | Key Advantages |
| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Low cost, high catalytic activity. |
| Organic Acids | p-Toluenesulfonic Acid (pTSA) | Solid, easier to handle than liquid mineral acids. |
| Solid Acids | Ionic Liquids, Modified Montmorillonite Clays | Reusable, reduced corrosion, simplified product work-up. researchgate.netusm.my |
| Gaseous Acids | Gaseous Hydrochloric Acid (HCl) | Easy to introduce and remove, minimizes water content. |
To proceed at a practical rate, Fischer esterification typically requires elevated temperatures, achieved by heating the reaction mixture to reflux. Refluxing maintains a constant reaction temperature (the boiling point of the solvent or the reactant in excess) while preventing the loss of volatile materials.
The kinetics of the reaction are influenced by several factors:
Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent side reactions.
Catalyst Concentration: The rate is generally proportional to the concentration of the acid catalyst.
Reactant Ratio: Using an excess of one reactant, typically the less expensive isopropanol, can shift the equilibrium to favor ester formation. researchgate.net
Kinetic studies on the esterification of substituted benzoic acids show that the reaction generally follows second-order kinetics. acs.org The reaction rate increases with temperature and the amount of catalyst used. researchgate.net For secondary alcohols like isopropanol, the reaction is known to be slower compared to primary alcohols due to increased steric hindrance around the hydroxyl group. researchgate.netresearchgate.net
| Parameter | Typical Condition/Effect |
| Temperature | Reflux (boiling point of the reaction mixture) |
| Catalyst Load | Catalytic amounts (e.g., 1-5 mol%) |
| Reactant Ratio | Excess isopropanol used to drive equilibrium |
| Reaction Time | Several hours, monitored by techniques like TLC or GC |
Solvent-Assisted Esterification Techniques
A significant challenge in Fischer esterification is that water is produced as a byproduct. usm.myacs.org The accumulation of water can drive the reverse reaction (ester hydrolysis), preventing the reaction from reaching completion. Solvent-assisted techniques are employed to actively remove this water and shift the equilibrium towards the formation of the isopropyl ester.
One of the most effective methods for water removal is azeotropic distillation. This involves adding a solvent, such as toluene (B28343) or cumene, that forms a low-boiling azeotrope with water. google.com The reaction is set up with a Dean-Stark apparatus. As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and is collected in the Dean-Stark trap. Upon cooling, the water and the immiscible solvent (e.g., toluene) separate into two layers. The denser water is collected at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion. This technique is particularly useful for achieving high conversion rates.
| Advantage | Description |
| High Yield | Continuous removal of water shifts the equilibrium, often leading to near-quantitative conversion. |
| Purity | Can reduce the formation of byproducts associated with harsh conditions or excess reagents. |
| Efficiency | The process is continuous and integrated into the reaction setup. |
| Solvent Recycling | The azeotropic solvent is continuously returned to the reaction vessel. |
Alternative Esterification Strategies (e.g., Thionyl Chloride-mediated for related benzoates)
To overcome the equilibrium limitations of direct acid catalysis, more reactive derivatives of the carboxylic acid can be used. A prominent strategy involves the conversion of the carboxylic acid into a highly reactive acyl chloride. masterorganicchemistry.com
This two-step method first involves reacting 4-hydroxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂). This reaction converts the carboxylic acid group into an acyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.com The resulting 4-hydroxy-3-methoxybenzoyl chloride is then reacted with isopropanol. This second step is a rapid and essentially irreversible nucleophilic acyl substitution, leading to the formation of this compound with very high yield. This method avoids the issue of water formation and equilibrium limitations. commonorganicchemistry.comresearchgate.net While highly effective, this approach requires handling the corrosive and moisture-sensitive thionyl chloride and acyl chloride intermediate.
| Feature | Direct Acid Catalysis | Thionyl Chloride Method |
| Reversibility | Reversible equilibrium reaction | Effectively irreversible |
| Byproducts | Water | Gaseous SO₂ and HCl |
| Reaction Steps | One step | Two steps (acyl chloride formation, then esterification) |
| Conditions | Requires heat and acid catalyst | Often milder conditions for the second step |
| Yield | Equilibrium-limited, requires water removal for high yield | Generally very high yield |
| Reagents | Acid, Alcohol | Thionyl Chloride, Alcohol |
Emerging Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of novel methods for ester production that are more environmentally benign and efficient than conventional techniques. These emerging methodologies focus on the use of alternative energy sources and biocatalysts to drive chemical transformations.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional methods. sigmaaldrich.com This approach utilizes visible light to initiate chemical reactions, often proceeding through radical intermediates under mild conditions. sigmaaldrich.comresearchgate.net While direct visible-light-induced esterification of vanillic acid to this compound is an area of ongoing research, related studies on vanillin (B372448) and its derivatives provide a basis for this approach. For instance, the selective oxidation of vanillyl alcohol to vanillin has been achieved using phyto-mediated nanocatalysts under visible light irradiation. mdpi.comresearchgate.net This demonstrates the susceptibility of the vanilloid structure to photocatalytic transformations.
The photocatalytic degradation of vanillic acid has also been investigated, indicating that the aromatic ring can be activated by photocatalysts under UV or visible light. uctm.edu The principles of these photocatalytic reactions, which often involve the generation of radical species, could potentially be adapted for the esterification of vanillic acid with isopropanol. The mechanism would likely involve the photo-excitation of a suitable photocatalyst, leading to the generation of reactive radical intermediates from vanillic acid, which could then react with isopropanol to form the desired ester. Further research is required to develop specific photocatalytic systems for the efficient and selective synthesis of this compound.
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has gained significant attention for the production of esters due to its high selectivity and mild reaction conditions. researchgate.net Lipases are particularly useful enzymes for esterification reactions, and their application in the synthesis of vanillic acid esters is well-documented. nih.govunimi.it The enzymatic synthesis of this compound can be achieved through the lipase-catalyzed esterification of vanillic acid with isopropanol.
This biocatalytic approach offers several advantages over traditional chemical synthesis, including high regioselectivity and the avoidance of harsh reagents and high temperatures. researchgate.net For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been successfully used for the hydrolysis of diesters to prepare enantiomerically pure monoesters, demonstrating the precision of lipase catalysis. nih.gov This high degree of control is beneficial in preventing unwanted side reactions and simplifying purification processes. The efficiency of lipase-catalyzed esterification can be influenced by various factors, including the choice of solvent, temperature, and the specific lipase used.
| Enzyme | Substrates | Product | Key Findings |
| Lipase | Vanillic Acid, Isopropanol | This compound | High selectivity and mild reaction conditions. |
| Candida antarctica lipase B (Novozym 435) | Diester of a malonic acid derivative | Enantiomerically pure monoester | Demonstrates high precision and potential for stereoselective synthesis. nih.gov |
| Lipase from Thermomyces lanuginosus | Racemic acetate (B1210297) | (S)-β-halohydrin | High selectivity and reusability of the enzyme. researchgate.net |
Strategies for Structural Diversification and Analog Generation
The generation of a diverse library of this compound analogs is essential for exploring their potential applications and understanding structure-activity relationships. This is achieved through various chemical modification strategies that allow for the introduction of a wide range of functional groups and structural motifs.
The vanillic acid scaffold possesses multiple reactive sites, including a carboxylic acid group, a phenolic hydroxyl group, and the aromatic ring. Regioselective functionalization is therefore crucial to selectively modify one functional group while leaving others intact. This is often accomplished using protecting groups, which temporarily block a reactive site to direct the reaction to the desired position. rsc.org
For the synthesis of this compound and its analogs, the phenolic hydroxyl group can be protected, for example, as a benzyl (B1604629) ether, allowing for the selective esterification of the carboxylic acid. nih.gov The protecting group can then be removed under specific conditions to yield the final product. A four-step synthesis of vanillic acid derivatives has been reported that employs Williamson's alkylation, Fischer-Speier esterification, and Steglich esterification, complemented with a protection-deprotection strategy to produce a variety of analogs in high yields. nih.gov
To explore the chemical space around this compound, various alkyl and aromatic groups can be introduced. The synthesis of a range of vanillic acid esters with different alkyl chains has been reported, and their antioxidative properties have been evaluated. nih.gov Similarly, novel ester and hybrid derivatives of vanillic acid have been synthesized and tested for their biological activities. researchgate.netijsrst.com
The introduction of different aromatic substituents can be achieved through various coupling reactions or by starting from appropriately substituted vanillic acid precursors. For example, vanillic acid derivatives containing an indole (B1671886) structure have been synthesized by chemically linking indole-2-carboxylic acid and vanillic acid. nih.gov The synthesis of divanillic acid-based polyamides with different alkyl side chains has also been demonstrated, highlighting the versatility of vanillic acid as a building block for more complex molecules. nih.gov
| Modification Strategy | Reagents/Conditions | Resulting Derivatives |
| Esterification with various alcohols | Fischer-Speier, Steglich esterification | Esters with diverse alkyl chains nih.govnih.gov |
| Hybridization with other bioactive molecules | Chemical linking | Hybrid molecules with combined functionalities researchgate.netijsrst.comnih.gov |
| Polymerization | Dimerization and polymerization | Bio-based polyamides and polyesters nih.govrsc.org |
While this compound itself is an achiral molecule, the introduction of a chiral center into its structure can lead to stereoisomeric variants. The synthesis of such chiral analogs is important for studying the influence of stereochemistry on biological activity. Chiral allylic esters, for instance, can be synthesized using chiral oxazoline-based catalysts. nih.gov
A common strategy for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture using enzymes. Lipases are particularly effective for the stereoselective hydrolysis or esterification of racemic alcohols or esters. nih.govunimi.it For example, the lipase-catalyzed hydrolysis of a racemic acetate has been used to produce an enantiomerically pure (S)-β-halohydrin, a key intermediate in the synthesis of other chiral molecules. researchgate.net This approach could be applied to the synthesis of chiral derivatives of this compound, where a chiral alcohol is used in the esterification step, or a chiral center is introduced elsewhere in the molecule. The synthesis of branched allylic esters from prochiral allylic alcohols has also been achieved with high enantioselectivity using palladium catalysts. nih.gov
Natural Occurrence and Biogenetic Pathways of Vanillate Esters
Identification of Isopropyl 4-hydroxy-3-methoxybenzoate and Related Compounds in Biological Systems
While this compound is primarily recognized as a synthetic compound, its core chemical structure is based on vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid that is widely distributed throughout the plant kingdom. The study of its natural analogues and their parent compounds provides insight into the biochemical pathways that produce these structures.
Vanillic acid, the parent acid of its isopropyl ester, has been identified in numerous plant species. It is an oxidized form of vanillin (B372448) and serves as an intermediate in the bioconversion of other natural compounds like ferulic acid. wikipedia.org One notable source is the Japanese raisin tree, Hovenia dulcis Thunb., where vanillic acid has been identified as one of its constituent organic acids. nih.gov Studies have confirmed the presence of vanillic acid in the leaves and stems of this plant. ekosfop.or.kr The major phenolic acid found in extracts of Hovenia dulcis is vanillic acid. researchgate.net Beyond this example, vanillic acid is also found in the root of Angelica sinensis, açaí oil, and argan oil. wikipedia.org
Table 1: Natural Sources of Vanillic Acid (Parent Compound)
| Plant Species | Part of Plant |
| Hovenia dulcis Thunb. | Leaves, Stems, Seeds |
| Angelica sinensis | Root |
| Euterpe oleracea (Açaí Palm) | Fruit (Oil) |
| Argania spinosa (Argan Tree) | Kernel (Oil) |
Related methoxybenzoate compounds are frequently detected in plant extracts through modern analytical techniques. For instance, methyl 3-hydroxy-4-methoxybenzoate, an isomer of methyl vanillate (B8668496), has been identified in the extracts of Curculigo latifolia, a plant from the Amaryllidaceae family. Its presence was confirmed in the root, stem, and leaf extracts of the plant using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). This compound was among the major phenols identified in the active extracts of the plant.
The hydroxyl and carboxyl groups of vanillic acid and related benzoates allow for the formation of more complex derivatives in nature, such as esters. One significant class of these derivatives involves esterification with terpenoids. Sesquiterpenoids are a large and diverse class of natural products built from three isoprene units, comprising over 5,000 known compounds. nih.gov They are classified based on their carbocyclic skeletons into groups such as germacranolides, eudesmanolides, and guaianolides. nih.gov These compounds are often highly oxygenated, possessing multiple hydroxyl groups that can be esterified with various organic acids, including aromatic ones like benzoic acid and its derivatives. mdpi.com For example, a benzoic acid ester of a sesquiterpene has been identified in the essential oil of Magnolia pugana flowers. mdpi.com While a specific natural ester of vanillic acid with a sesquiterpenoid is not commonly reported, the chemical principles and the widespread occurrence of both parent molecules suggest the potential for such compounds to exist as minor constituents in the vast chemical diversity of the plant kingdom. researchgate.net
Microbial Metabolism and Biotransformation of Vanillate Derivatives
Microorganisms play a crucial role in the carbon cycle by breaking down complex aromatic compounds derived from lignin, including vanillate and its derivatives. The biotransformation pathways in bacteria are well-studied and provide a model for understanding the catabolism of such molecules.
A key initial step in the microbial catabolism of vanillate is O-demethylation, the enzymatic removal of the methyl group from the methoxy (B1213986) substituent. In the bacterium Comamonas testosteroni, the metabolism of vanillate (4-hydroxy-3-methoxybenzoate) proceeds via its conversion to protocatechuate (3,4-dihydroxybenzoate). This conversion is an oxidative O-demethylation reaction, where the 3-O-methyl group is removed. This pathway channels vanillate into the central aromatic catabolism, which ultimately leads to intermediates of the tricarboxylic acid (TCA) cycle.
The enzymatic machinery responsible for the O-demethylation of vanillate in Comamonas testosteroni involves a two-component enzyme system. The primary enzymes belong to the phthalate family of oxygenases. Specifically, the enzyme VanA, a Rieske-type oxygenase, catalyzes the conversion of vanillate to protocatechuate. This reaction requires reducing equivalents, which are supplied by an associated oxidoreductase, IvaB. IvaB is a class IA oxidoreductase that transfers electrons from NAD(P)H to the oxygenase component (VanA). This electron transfer enables the oxygenase to activate molecular oxygen and carry out the demethylation of the aromatic substrate. This system is highly specific and is induced by the presence of vanillate or related compounds in the environment.
Table 2: Enzymes in Vanillate Catabolism in Comamonas testosteroni
| Enzyme/Component | Enzyme Class | Function |
| VanA | Phthalate Family Oxygenase (Rieske-type) | Catalyzes the 3-O-demethylation of vanillate to protocatechuate. |
| IvaB | Class IA Oxidoreductase | Transfers reducing equivalents from NAD(P)H to the oxygenase (VanA). |
Substrate Specificity in Microbial Degradation of Methoxylated Benzoates
The microbial degradation of aromatic compounds, including methoxylated benzoates, is a critical component of the global carbon cycle. researchgate.net Microorganisms have evolved complex enzymatic pathways to break down these stable molecules under both aerobic and anaerobic conditions. researchgate.netnih.gov The substrate specificity of the enzymes in these pathways determines which specific compounds a microbe can metabolize.
Benzoate and its derivatives are typically channeled into central metabolic pathways. Aerobic degradation often involves dioxygenases that hydroxylate the aromatic ring, leading to intermediates like catechol or protocatechuate, which are then cleaved. nih.govethz.ch A hybrid aerobic pathway, known as the "box" pathway, initiates with the activation of benzoate to benzoyl-CoA. nih.gov Anaerobic degradation also proceeds through the central intermediate benzoyl-CoA, but utilizes a reductive dearomatization strategy. nih.govresearchgate.net
The presence of methoxy groups on the benzoate ring, as seen in vanillate (4-hydroxy-3-methoxybenzoate), influences which enzymes can act upon the substrate. Studies on enzymes from lignin-degrading fungi have provided insights into this specificity. For example, an enzyme from Galerina sp., GsMNX1, which is involved in the 4-hydroxybenzoate catabolic pathway, has been shown to be active on vanillate. nrel.gov This enzyme catalyzes the conversion of vanillate to 2-methoxyhydroquinone. nrel.gov The catalytic efficiency of GsMNX1 follows a specific preference order, demonstrating higher efficiency for protocatechuate, followed by 4-hydroxybenzoate, and then vanillate. nrel.gov
This specificity is a key determinant in the bioremediation potential of microorganisms and their ability to process complex aromatic waste, such as lignin. nrel.gov The table below summarizes the substrate preference of the GsMNX1 enzyme.
| Substrate | Product | Relative Catalytic Efficiency |
| Protocatechuate | Hydroxyquinol | Highest |
| 4-Hydroxybenzoate (4HBA) | Hydroquinone | Medium |
| Vanillate | 2-Methoxyhydroquinone | Lower |
| Syringate | Not Converted | None |
| 2-Hydroxybenzoate | Not Converted | None |
| 3-Hydroxybenzoate | Not Converted | None |
| Data derived from studies on GsMNX1 enzyme activity. nrel.gov |
The inability of GsMNX1 to act on syringate, which has two methoxy groups, or on other positional isomers of hydroxybenzoate, underscores the strict structural requirements for enzymatic activity in these degradation pathways. nrel.gov
Hypothetical Biogenetic Pathways of this compound
While the natural occurrence of this compound is not documented, a hypothetical biogenetic pathway can be proposed based on established biochemical reactions found in plants and microbes. This pathway involves two primary stages: the formation of the vanillic acid backbone and the subsequent esterification with an isopropyl group donor.
Stage 1: Formation of Vanillic Acid
The synthesis of vanillic acid is a well-characterized process linked to the phenylpropanoid pathway. nih.govresearchgate.net
Phenylalanine to Cinnamic Acids: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.gov This is followed by hydroxylation to produce 4-coumaric acid. nih.gov
Formation of Ferulic Acid: Further enzymatic modifications, including hydroxylation and methylation by enzymes such as Caffeic acid O-methyltransferase (COMT), lead to the formation of ferulic acid. researchgate.net
Side-Chain Shortening to Vanillic Acid: Ferulic acid undergoes a side-chain shortening reaction to produce vanillin. In microorganisms, this often occurs through a process resembling β-oxidation. nih.gov Vanillin can then be oxidized to vanillic acid by vanillin dehydrogenase or a similar oxidase. researchgate.net
Stage 2: Esterification with an Isopropyl Group
The final step requires the enzymatic esterification of vanillic acid with an isopropyl alcohol moiety.
Source of Isopropyl Group: The biological source of the isopropyl group could be derived from the metabolism of the amino acid valine. The catabolism of valine can lead to the formation of isopropanol (B130326) or related activated molecules.
Enzymatic Esterification: A non-specific esterase, lipase (B570770), or an acyltransferase could catalyze the condensation reaction between the carboxyl group of vanillic acid and the hydroxyl group of isopropanol. The microbial formation of various small aliphatic esters from acyl-CoAs and alcohols is a known biochemical process. nih.gov Enzymes like lipases have demonstrated the ability to synthesize esters from vanillin derivatives and various alcohols, indicating that such a reaction is biochemically feasible if the necessary substrates and enzymes are present. nih.govgoogle.com
This hypothetical pathway combines known metabolic building blocks to construct the target molecule, providing a plausible route for its potential biosynthesis in a biological system.
In Vitro Biological Activities and Mechanistic Studies
Antioxidant Activity Investigations
The antioxidant properties of Isopropyl 4-hydroxy-3-methoxybenzoate are primarily attributed to its phenolic structure, which is characteristic of vanillic acid derivatives. Research into its radical scavenging capabilities and the mechanisms underpinning its antioxidant effects provides insight into its potential as a protective agent against oxidative damage.
Studies on vanillic acid esters, which are structural analogs of this compound, have been conducted using various assays to determine their ability to neutralize free radicals. In assays using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, methyl, ethyl, and butyl vanillate (B8668496) demonstrated stronger activity than the standard antioxidant Trolox. researchgate.nettandfonline.comnih.gov However, these same esters showed no activity in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the galvinoxyl radical, in contrast to vanillic acid itself, which was capable of quenching all three types of radicals. researchgate.nettandfonline.comnih.gov
Further investigations using the Oxygen Radical Absorbance Capacity (ORAC) assay, which utilizes physiologically relevant peroxyl radicals, showed that vanillic acid and its esters exerted much stronger activity than Trolox. researchgate.netnih.gov This suggests that while the esterification of the carboxylic acid group may hinder its ability to scavenge certain synthetic radicals like DPPH, it retains significant efficacy against peroxyl radicals.
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging | ORAC Assay |
|---|---|---|---|
| Vanillic Acid | Active | Active | Strongly Active |
| Methyl Vanillate | Inactive | More Active than Trolox | Strongly Active |
| Ethyl Vanillate | Inactive | More Active than Trolox | Strongly Active |
| Butyl Vanillate | Inactive | More Active than Trolox | Strongly Active |
The mechanism of antioxidant action for vanillic acid esters is closely linked to their chemical structure and lipophilicity. The protective effect of these esters against free radical-induced damage to biological membranes has been shown to increase with growing lipophilicity. researchgate.netnih.gov This was demonstrated in an oxidative hemolysis inhibition assay (OxHLIA), where the antioxidative activity was strongly correlated with the lipophilicity of the vanillic acid esters. researchgate.netnih.gov The increased lipophilicity of the esters, as compared to vanillic acid, allows for better interaction with and protection of lipid membranes from peroxidation.
The esterification of vanillic acid to form compounds like this compound is a key structural modification that enhances its lipophilicity. While the free carboxylic acid group in vanillic acid is important for scavenging certain types of radicals, the esterified analogs compensate for this with improved performance in lipid-based systems. This suggests that this compound likely acts as a potent antioxidant, particularly in preventing lipid peroxidation within cell membranes.
Antimicrobial Research
The antimicrobial potential of this compound and related benzoic acid esters has been explored in various contexts, including their effects on insect pests and their direct activity against pathogenic bacteria and fungi.
Research into derivatives of benzoic acid has identified several compounds with significant antifeedant properties against the pine weevil, Hylobius abietis, a major pest in European forestry. nih.govresearchgate.net A study evaluating 55 benzoic acid derivatives found that methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate exhibited the highest antifeedant indices among all substances tested, making them promising candidates for protecting conifer seedlings. nih.gov
Furthermore, investigations into various isomers of methyl hydroxy-methoxybenzoate revealed that the position of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the antifeedant effect. researchgate.net While a direct study on this compound was not specified, the high efficacy of a related isopropyl ester suggests that this class of compounds is effective in deterring feeding by H. abietis.
| Compound | Target Pest | Observed Effect |
|---|---|---|
| Isopropyl 2,4-dimethoxybenzoate | Hylobius abietis | High Antifeedant Index |
| Methyl 2,4-dimethoxybenzoate | Hylobius abietis | High Antifeedant Index |
| Methyl 2-hydroxy-3-methoxybenzoate | Hylobius abietis | High Antifeedant Effect |
While specific data on the antibacterial and antifungal activity of this compound is limited, studies on related phenolic acids and their derivatives provide valuable insights. Vanillic acid itself has demonstrated antibacterial activity against various food-borne pathogens. igjps.com Research on caprylic acid vanillyl ester, another ester of a vanillic compound, showed antibacterial activity against food spoilage bacteria, particularly Gram-positive bacteria like Bacillus coagulans. nih.gov
The antimicrobial efficacy of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For vanillin (B372448), a related compound, the mean MIC against 31 strains of Candida albicans was 625 µg/mL, and against 33 strains of Cryptococcus neoformans, it was 293 µg/mL. researchgate.net These findings suggest that derivatives of 4-hydroxy-3-methoxybenzoic acid are likely to possess a spectrum of antibacterial and antifungal activities.
The antimicrobial effectiveness of benzoic acid derivatives is intricately linked to their chemical structure. Studies on a range of phenolic acids have shown that an increase in the number of hydroxyl and methoxy groups on the benzene ring can influence antimicrobial activity, though sometimes leading to a slight decrease in efficacy. mdpi.com
For antibacterial action, the nature of the functional group is critical. For instance, against several common pathogens, benzaldehydes were found to be more active than their corresponding benzoic acids. nih.gov The position of substituents on the benzene ring also plays a crucial role. For benzoic acids, the presence and location of hydroxyl groups can significantly affect their activity. nih.gov The esterification of the carboxylic acid group, as seen in this compound, alters the molecule's polarity and size, which in turn can modulate its ability to penetrate microbial cell membranes and exert its antimicrobial effect. The length of the alkyl chain in the ester group has been shown to be a factor, with certain chain lengths being optimal for activity. nih.gov
Anti-inflammatory and Immunomodulatory Potentials
Inhibition of Antigen-Mediated Degranulation in Cellular Models (e.g., RBL-2H3 cells)
Scientific literature available for public review does not currently contain specific studies on the effects of this compound on antigen-mediated degranulation in cellular models such as RBL-2H3 cells. This cell line is a common model for studying mast cell degranulation, a key event in allergic and inflammatory responses. However, no research has been published detailing the inhibitory or modulatory activity of this specific isopropyl ester in this context.
Modulatory Effects on Inflammatory Mediators
There is a lack of published research investigating the direct modulatory effects of this compound on the production and release of key inflammatory mediators. Studies focusing on its impact on cytokines (e.g., TNF-α, interleukins), nitric oxide (NO), or prostaglandins (B1171923) in various cell-based assays are not present in the current body of scientific literature.
Cellular and Molecular Mechanism Elucidations
Modulation of Cell Survival and Apoptotic Pathways (e.g., Akt/NFκB signaling by methyl 4-hydroxy-3-methoxybenzoate)
While the closely related compound, methyl 4-hydroxy-3-methoxybenzoate, has been investigated for its role in targeting the Akt/NFκB cell survival signaling pathway, there are no specific studies available that elucidate the effects of this compound on these or other cell survival and apoptotic pathways. The influence of the isopropyl ester group on the compound's ability to modulate such signaling cascades has not been a subject of published research.
Activation of Signaling Pathways for Differentiation (e.g., Wnt/β-catenin in osteogenic differentiation by methyl vanillate)
The potential for this compound to activate signaling pathways involved in cellular differentiation, such as the Wnt/β-catenin pathway in osteogenic differentiation, remains uninvestigated in the scientific literature. Although other derivatives of vanillic acid have been explored in this area, no data is currently available for the isopropyl ester.
Interactions with Specific Enzymes and Receptors (e.g., Elastase inhibition, plant GH3.12 enzyme)
There is no published evidence to suggest that this compound interacts with or inhibits specific enzymes such as elastase. Furthermore, while the parent compound, 4-hydroxybenzoic acid, has been shown to be a substrate for the plant GH3.12 enzyme, studies have not been conducted to determine if the isopropyl ester derivative, this compound, shares this activity or interacts with this or other related enzymes.
Ligand-Macromolecule Binding Studies: Interactions with Human Serum Albumin
The interaction between xenobiotics and serum albumins is a critical determinant of their pharmacokinetic profiles, influencing their distribution, metabolism, and excretion. Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a pivotal role in the transport of a wide array of endogenous and exogenous compounds. Understanding the binding of this compound to HSA is therefore essential for characterizing its biological disposition.
A study investigating the interaction of 4-hydroxy-3-methoxybenzoic acid with HSA using fluorescence quenching has provided detailed mechanistic and thermodynamic data. nih.gov The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon binding with a ligand, and the nature of this quenching provides information about the binding mechanism.
The research indicated that 4-hydroxy-3-methoxybenzoic acid does indeed interact with HSA. nih.gov The fluorescence quenching process observed in the interaction between HSA and 4-hydroxy-3-methoxybenzoic acid was identified as a dynamic quenching mechanism. nih.gov
Thermodynamic analysis of the binding process revealed that the interaction is spontaneous. nih.gov The primary forces driving the binding of 4-hydroxy-3-methoxybenzoic acid to HSA were determined to be hydrogen bonds and Van der Waals forces. nih.gov
Further analysis of the binding data suggested that there is approximately one binding site for 4-hydroxy-3-methoxybenzoic acid on the HSA molecule. nih.gov However, the stability of the complex formed between 4-hydroxy-3-methoxybenzoic acid and HSA was observed to decrease with an increase in temperature, suggesting that the binding is reversible and temperature-sensitive. nih.gov
The following table summarizes the key findings from the study on the interaction between 4-hydroxy-3-methoxybenzoic acid and Human Serum Albumin.
Interactive Data Table: Binding Parameters of 4-hydroxy-3-methoxybenzoic acid with Human Serum Albumin
| Parameter | Finding | Citation |
| Interaction Confirmed | Yes | nih.gov |
| Quenching Mechanism | Dynamic | nih.gov |
| Primary Binding Forces | Hydrogen bonds and Van der Waals forces | nih.gov |
| Number of Binding Sites (n) | Approximately 1 | nih.gov |
| Thermodynamic Favorability | Spontaneous interaction | nih.gov |
| Temperature Dependence | Complex stability decreases with increasing temperature | nih.gov |
Structure Activity Relationship Sar Studies of Isopropyl 4 Hydroxy 3 Methoxybenzoate and Its Analogs
Influence of the Ester Moiety on Bioactivity
The ester group of Isopropyl 4-hydroxy-3-methoxybenzoate plays a pivotal role in modulating its physicochemical properties and, consequently, its biological activity. Research has focused on the impact of the alkyl chain's length and branching, as well as the steric and lipophilic contributions of this functional group.
Studies have demonstrated that the length and branching of the alkyl chain in the ester group of vanillic acid analogs significantly influence their biological activities, such as antioxidant and degranulation inhibitory effects.
In terms of degranulation inhibitory activity in rat basophilic leukemia RBL-2H3 cells, a key process in allergic reactions, the length of the alkyl chain has a pronounced effect. While methyl vanillate (B8668496) shows strong inhibitory activity, the potency can be further enhanced by increasing the alkyl chain length. The n-butyl ester derivative has been found to be the most active among straight-chain alkyl esters (C1-C4 and C8), exhibiting approximately three-fold greater inhibitory activity than methyl vanillate. nih.gov
The antioxidant properties of vanillic acid esters are also modulated by the alkyl chain. In the ABTS cation radical scavenging assay, methyl, ethyl, and butyl vanillate all showed stronger activity than the standard antioxidant Trolox. researchgate.netnih.gov However, in assays using DPPH and galvinoxyl radicals, these esters showed no activity, whereas vanillic acid itself was effective against all three radicals. researchgate.netnih.gov This suggests that the mechanism of antioxidant action is dependent on the specific radical species and the properties of the ester.
Table 1: Effect of Alkyl Chain Length on the Degranulation Inhibitory Activity of Vanillic Acid Esters
| Compound | Alkyl Chain | Relative Inhibitory Activity (compared to Methyl Vanillate) |
|---|---|---|
| Methyl Vanillate | Methyl (C1) | 1 |
| Ethyl Vanillate | Ethyl (C2) | >1 |
| Propyl Vanillate | Propyl (C3) | >1 |
| Butyl Vanillate | n-Butyl (C4) | ~3 |
| Octyl Vanillate | Octyl (C8) | <3 |
The steric bulk and lipophilicity of the ester group are critical factors influencing the bioactivity of this compound and its analogs. An increase in the length of the alkyl chain of the ester generally leads to a corresponding increase in lipophilicity. researchgate.net This enhanced lipophilicity is strongly correlated with the protective effect of vanillic acid esters against free radical-induced damage to biological membranes. researchgate.net For instance, the antioxidative activity in an oxidative hemolysis inhibition assay (OxHLIA) was found to be directly related to the lipophilicity of the vanillic acid and its esters. researchgate.net
Steric hindrance, introduced by branched alkyl chains like the isopropyl group, can also affect how the molecule interacts with its biological targets. While a certain degree of steric bulk may be beneficial for fitting into a specific binding pocket, excessive bulk can hinder this interaction. The interplay between lipophilicity and steric hindrance is crucial for optimizing the biological activity of these compounds. For example, while increased lipophilicity from a longer alkyl chain can enhance membrane permeability and antioxidant activity at the membrane level, the specific shape and size of the ester group, as in the case of the isopropyl ester, will influence its interaction with specific enzymes or receptors.
Table 2: Physicochemical Properties and Antioxidant Activity of Vanillic Acid Esters
| Compound | Lipophilicity (Conceptual) | Antioxidative Activity (OxHLIA) |
|---|---|---|
| Vanillic Acid | Low | Correlated with lipophilicity |
| Methyl Vanillate | Moderate | Correlated with lipophilicity |
| Ethyl Vanillate | Higher | Correlated with lipophilicity |
| Butyl Vanillate | High | Correlated with lipophilicity |
Effects of Aromatic Ring Substituents
The substituents on the benzene (B151609) ring of this compound are fundamental to its chemical reactivity and biological function. The positions of the hydroxyl and methoxy (B1213986) groups, as well as the introduction of additional functional groups, can significantly alter the molecule's properties.
The relative positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring are critical determinants of the biological activity of vanillic acid derivatives. In this compound, the hydroxyl group is at the para-position (C4) and the methoxy group is at the meta-position (C3) relative to the ester group. This specific arrangement influences the compound's antioxidant potential and its ability to interact with biological targets.
Studies on isomers of vanillic acid have shown that the positioning of these groups affects their antimicrobial, toxic, and genotoxic properties. nih.gov For instance, the antimicrobial effect of vanillic acid can differ from its isomers, iso-vanillic acid (3-hydroxy-4-methoxybenzoic acid) and ortho-vanillic acid. nih.gov The hydroxyl group is a key contributor to the antioxidant activity of phenolic compounds, and its position, along with the electron-donating methoxy group, modulates the ease with which the phenolic hydrogen can be donated to scavenge free radicals. The methoxy group at the meta-position also influences the electronic distribution within the aromatic ring, thereby affecting its reactivity.
The introduction of other functional groups onto the aromatic ring of vanillic acid analogs can dramatically alter their bioactivity and bioavailability.
Amino Group: The introduction of an amino group (-NH2), an electron-donating group, can also have a profound effect on biological activity. For instance, in a series of amides derived from vanillic acid, the presence and position of substituents on an attached aromatic ring, such as a methyl group, were found to enhance antifungal activity. nih.gov Amino acid residues are often incorporated into bioactive compounds to improve biocompatibility and reduce toxicity. scielo.org.mx
Benzyloxy Group: Replacing the hydroxyl group with a benzyloxy group (-OCH2C6H5) can increase the lipophilicity of the molecule. This modification can potentially enhance the compound's ability to cross cell membranes, thereby improving its bioavailability. However, this change would also eliminate the hydrogen-donating ability of the phenolic hydroxyl group, which is often crucial for antioxidant activity.
Table 3: Influence of Aromatic Ring Substituents on the Properties of Vanillic Acid Analogs
| Substituent | Electronic Effect | Potential Impact on Bioactivity | Potential Impact on Bioavailability |
|---|---|---|---|
| Nitro (-NO2) | Electron-withdrawing | Modulation of anti-inflammatory and other activities | Can alter polarity and membrane passage |
| Amino (-NH2) | Electron-donating | Enhancement of antifungal activity, improved biocompatibility | Can alter polarity and membrane passage |
| Benzyloxy (-OCH2Ph) | Increases lipophilicity | Loss of antioxidant activity, potential for other interactions | May be enhanced due to increased lipophilicity |
Conformational Dynamics and Molecular Recognition
The three-dimensional shape and flexibility of this compound, along with its ability to interact with biological macromolecules, are key to its mechanism of action. Conformational analysis and molecular docking studies are powerful tools used to investigate these aspects.
Molecular docking simulations have been employed to predict the binding modes of vanillic acid and its derivatives with various biological targets. These studies provide valuable information on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, molecular docking has been used to investigate the interactions of vanillic acid with apoptotic proteins like Caspase-3 and Caspase-9, and with enzymes such as tyrosinase. researchgate.netnih.gov Docking studies of vanillic acid-derived amides with the enzyme 14α-demethylase have helped to elucidate their antifungal mechanism of action. nih.govresearchgate.net These computational approaches are crucial for understanding the molecular recognition processes that underpin the biological activity of this compound and for the rational design of new, more potent analogs.
Insights from Molecular Docking and Computational Chemistry
Computational chemistry has become an indispensable tool for gaining insights into molecular interactions that are otherwise difficult to study experimentally. nih.gov Techniques like molecular docking are employed to predict the preferred orientation of a ligand when bound to a target receptor, providing valuable information on binding affinity and mode of interaction. jbcpm.comnih.gov
In silico molecular docking analyses of compounds structurally similar to this compound, such as other phenolic aldehydes and vanillin (B372448) derivatives, have been performed to elucidate their binding modes with various protein targets. niscpr.res.in These studies typically utilize software like AutoDock Vina or Schrodinger Maestro to calculate binding energies and visualize interactions. jbcpm.comresearchgate.net For instance, a study on 3-Hydroxy-4-methoxybenzaldehyde reported a binding energy of -5.7 kcal/mol with a target protein, indicating a favorable interaction. niscpr.res.in
For this compound, a hypothetical docking simulation would likely reveal key interactions mediated by its functional groups. The phenolic hydroxyl group can act as a crucial hydrogen bond donor, while the oxygen atoms of the methoxy and ester carbonyl groups can serve as hydrogen bond acceptors. The isopropyl group and the benzene ring are expected to engage in hydrophobic and van der Waals interactions with non-polar amino acid residues in the binding pocket. These computational approaches allow for the rapid assessment of binding hypotheses and guide the design of more potent analogs. nih.gov
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy |
|---|---|---|---|
| 4-Hydroxyl | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr | High |
| 3-Methoxy | Hydrogen Bond Acceptor | Asn, Gln, Lys | Moderate |
| Ester Carbonyl | Hydrogen Bond Acceptor | Arg, His, Ser | Moderate |
| Isopropyl Group | Hydrophobic / Van der Waals | Leu, Ile, Val, Ala | Moderate |
| Benzene Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp | Moderate to High |
Contribution of Hydrogen Bonding and Van der Waals Forces to Molecular Interactions
The binding affinity of any ligand to its receptor is determined by a combination of non-covalent interactions, primarily hydrogen bonds and van der Waals forces. nih.gov
Hydrogen Bonding: Hydrogen bonds are directional interactions that are critical for molecular recognition and binding specificity. nih.gov In this compound, the phenolic hydroxyl group is the primary hydrogen bond donor. The presence of the adjacent methoxy group can influence the acidity of this hydroxyl proton and its hydrogen bonding strength. Furthermore, the oxygen atoms of the hydroxyl, methoxy, and ester carbonyl groups all possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. nih.gov The formation of specific hydrogen bonds with amino acid residues like serine, threonine, or aspartate within a binding site can significantly stabilize the ligand-receptor complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical properties (known as molecular descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build the predictive model. nih.gov
A hypothetical QSAR equation for a series of vanillate esters might take the form:
pIC₅₀ = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + constant
In this equation, 'pIC₅₀' represents the biological activity, while 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such a model could reveal, for example, that increasing hydrophobicity (LogP) enhances activity to a certain point, while excessively bulky substituents (Molecular Volume) are detrimental. These models are validated internally (e.g., cross-validation) and externally using a test set of compounds to ensure their predictive power. nih.gov The insights gained from QSAR contour maps can then guide the rational design of new derivatives with potentially improved activity.
| Descriptor Class | Descriptor Example | Physicochemical Property Represented |
|---|---|---|
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; measure of lipophilicity. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Electronic | HOMO/LUMO Energies | Highest Occupied / Lowest Unoccupied Molecular Orbital energies; relate to electron-donating/accepting ability. |
| Topological | Wiener Index | Describes molecular branching. |
| Thermodynamic | Heat of Formation | Enthalpy change when the compound is formed from its elements. |
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for the separation, identification, and purification of Isopropyl 4-hydroxy-3-methoxybenzoate. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying it in various samples. Reversed-phase HPLC is the most common modality employed for this purpose. In this setup, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase.
A typical HPLC method for a related compound, methyl 4-hydroxybenzoate, utilized a reversed-phase C18 column (25cm x 4.6mm, 5 µm particle size) with a mobile phase of methanol and water (45:55 v/v, pH adjusted to 4.8) at a flow rate of 1.0 mL/min, with detection at 254 nm. This method demonstrated good separation and a linear response over a concentration range of 0.01–0.12 mg/mL.
Table 1: Representative HPLC Parameters for Analysis of Vanillic Acid Derivatives
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV Spectrophotometry (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Chiral HPLC for Enantiomeric Excess Determination
This compound is an achiral molecule, meaning it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, Chiral High-Performance Liquid Chromatography (HPLC), a technique specifically designed to separate enantiomers, is not applicable for the determination of enantiomeric excess for this compound.
Flash Column Chromatography for Compound Isolation
For the purification of this compound on a larger scale than analytical HPLC allows, flash column chromatography is a widely used and efficient technique. This method involves forcing a solvent through a column packed with a solid adsorbent, most commonly silica gel for normal-phase chromatography or a C18-functionalized silica for reversed-phase chromatography.
In the context of purifying this compound, a normal-phase setup would likely employ a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). For a reversed-phase approach, a mobile phase of methanol and water, similar to that used in HPLC, would be appropriate nih.gov. The selection of the stationary and mobile phases is critical to achieving good separation from impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (typically silica gel). The plate is then developed in a chamber containing a suitable solvent system (mobile phase).
The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. For this compound, a moderately polar compound, a solvent system such as a mixture of hexane and ethyl acetate would be appropriate. The position of the compound on the developed plate is visualized, often under UV light, and its retention factor (Rf) value is calculated. A reported solvent system for the related vanillic acid is chloroform:acetone:formic acid (4:1:0.25) phcogj.com. By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, the extent of the reaction can be readily assessed.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a comprehensive picture of the molecular structure of this compound.
While specific experimental NMR data for this compound is not readily found in published literature, the expected chemical shifts can be reliably predicted based on the data for closely related structures, such as ethyl 4-hydroxy-3-methoxybenzoate and the parent vanillic acid researchgate.netchemicalbook.com.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.9 ppm. The isopropyl group would exhibit a septet for the CH proton around 5.2 ppm and a doublet for the two equivalent methyl (CH₃) groups around 1.3 ppm. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around 166 ppm). The aromatic carbons would resonate in the range of 110-160 ppm. The methoxy carbon would appear around 56 ppm. For the isopropyl group, the CH carbon would be observed around 68 ppm, and the two equivalent methyl carbons would appear at approximately 22 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.9 - 7.6 | 112 - 124 |
| Aromatic C-OH | - | ~151 |
| Aromatic C-OCH₃ | - | ~147 |
| Aromatic C-COO | - | ~122 |
| Carbonyl C=O | - | ~166 |
| Methoxy -OCH₃ | ~3.9 (s, 3H) | ~56 |
| Isopropyl -CH | ~5.2 (sept, 1H) | ~68 |
| Isopropyl -CH₃ | ~1.3 (d, 6H) | ~22 |
| Phenolic -OH | Variable (br s, 1H) | - |
Note: Predicted values are based on data from structurally similar compounds. s = singlet, d = doublet, sept = septet, br = broad.
Based on a comprehensive search for scientific literature, there is currently no specific published data available for the compound This compound corresponding to the advanced analytical, biochemical, and cell-based methodologies outlined in the request.
The search for research findings pertaining to Mass Spectrometry (MS, ESI-MS/MS), Fourier Transform Infrared (FT-IR) Spectroscopy, spectrophotometric and fluorometric assays (ABTS, FRAP, Fluorescence Quenching), cell viability assays (Resazurin Assay), reporter gene assays (Luciferase Assays), and specific enzyme activity assays (Oxygenase, Elastase Assays) for this particular isopropyl ester did not yield any direct results.
While data exists for structurally related compounds, such as the parent carboxylic acid (4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid), the corresponding methyl ester, or the isomeric compound lacking the methoxy group (isopropyl p-hydroxybenzoate), the strict requirement to focus solely on this compound prevents the inclusion of this analogous information. The specific ester group (isopropyl) significantly influences the chemical and biological properties of a molecule, making direct extrapolation of data from other compounds scientifically inaccurate.
Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further experimental research on this compound is needed to provide the data necessary to fulfill this request.
No Direct Research Found on this compound in Gene Expression Analysis
Despite a thorough review of available scientific literature, no specific studies detailing the use of this compound in molecular biology for gene expression analysis, including methodologies such as Reverse Transcriptase PCR (RT-PCR), were identified.
Our comprehensive search aimed to uncover research focused on the molecular and cellular effects of this compound, particularly its influence on gene expression pathways. However, the current body of scientific research does not appear to contain studies that have investigated this specific compound for such purposes.
Therefore, it is not possible to provide an article on the "" of this compound, specifically concerning its role in "Molecular Biology Techniques" and "Gene Expression Analysis (e.g., Reverse Transcriptase PCR)," as requested. The absence of primary research in this area means there are no detailed findings or data tables to report.
Research into the biological activities of various chemical compounds is an ever-evolving field, and the lack of current data does not preclude future investigations into the potential effects of this compound on gene expression.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways and Catalytic Systems
The synthesis of Isopropyl 4-hydroxy-3-methoxybenzoate, traditionally achieved through Fischer-Speier esterification of vanillic acid with isopropanol (B130326), is undergoing a paradigm shift. The focus is now on developing more efficient, environmentally benign, and versatile synthetic routes.
Future synthetic strategies will increasingly prioritize sustainability. This involves the adoption of green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:
Enzymatic Catalysis: The use of lipases as biocatalysts for the esterification process presents a promising green alternative. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure), exhibit high selectivity, and can often be immobilized and reused, thereby reducing downstream processing costs and environmental impact. researchgate.net Research into novel microbial lipases with high tolerance for organic solvents and specific activity towards the vanillic acid scaffold could significantly improve reaction yields and efficiency. researchgate.net
Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins or zeolites, can replace traditional corrosive liquid acid catalysts like sulfuric acid. These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and reduce the generation of acidic waste streams. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve yields compared to conventional heating methods. researchgate.net These techniques can enhance energy efficiency and lead to cleaner reaction profiles.
Green Solvents: A move away from volatile and toxic organic solvents towards greener alternatives like ionic liquids, supercritical fluids, or even solvent-free reaction conditions is a critical goal. researchgate.net For instance, using an excess of one reactant (like isopropanol) to act as both reactant and solvent can simplify the process.
| Green Synthesis Strategy | Catalyst/Method | Advantages |
| Enzymatic Esterification | Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild reaction conditions, reusability, reduced waste. core.ac.uk |
| Solid Acid Catalysis | Ion-Exchange Resins (e.g., Dowex), Zeolites | Easy separation, reusability, non-corrosive, reduced pollution. researchgate.net |
| Energy-Efficient Methods | Microwave Irradiation, Sonication | Rapid reaction rates, higher yields, lower energy consumption. researchgate.net |
| Solvent-Free Systems | Reactant as solvent | Simplified process, elimination of hazardous solvents, reduced waste. researchgate.net |
While this compound is an achiral molecule, future research could explore the introduction of chirality to create novel derivatives with potentially unique biological activities. Chirality is a key factor in the efficacy of many pharmaceuticals, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. researchgate.net
The exploration of asymmetric synthesis could focus on modifications to the isopropyl group or the aromatic ring. For instance, creating derivatives where the esterifying alcohol is a chiral secondary alcohol (e.g., (R)- or (S)-butan-2-ol instead of propan-2-ol) would yield chiral esters. The primary challenge and research opportunity lie in developing highly stereoselective synthetic methods. Enzymatic strategies, utilizing stereoselective lipases or esterases, are particularly well-suited for this purpose, as they can differentiate between enantiomeric substrates or produce a single enantiomer from a prochiral starting material. nih.govunimi.it The development of chemoenzymatic processes, which combine the advantages of chemical synthesis and biocatalysis, could provide efficient routes to novel, optically pure chiral analogues of this compound. nih.gov
Deeper Mechanistic Elucidation of Biological Activities
Preliminary studies on vanillic acid and its esters suggest a range of biological activities, but the precise molecular mechanisms often remain unclear. pensoft.net Future research must move beyond phenotypic screening to identify the specific molecular targets and pathways modulated by this compound.
Identifying the direct protein targets of a small molecule is crucial for understanding its mechanism of action and potential side effects. nih.gov Advanced chemical biology and proteomic approaches can be employed to achieve this.
Affinity-Based Methods: Techniques such as affinity chromatography, where the molecule is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be a powerful tool. nih.gov
Target-ID Technologies: Label-free approaches like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) are emerging as powerful methods. nih.govchomixbio.comresearchgate.net These techniques rely on the principle that the binding of a small molecule can alter a protein's stability against thermal denaturation or proteolysis, allowing for the identification of direct targets in a complex biological sample without chemically modifying the compound. nih.govnih.gov
Once putative targets are identified, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can be used to validate the interaction, determine binding affinities, and map the precise binding site on the protein.
To uncover the full therapeutic potential of this compound, its bioactivity profile needs to be systematically expanded. High-Throughput Screening (HTS) allows for the rapid testing of the compound against a vast number of biological targets or in various disease models simultaneously. nih.gov
Future HTS campaigns could focus on:
Enzyme Inhibition Assays: Screening against large panels of enzymes, such as kinases, proteases, and metabolic enzymes, to identify novel inhibitory activities.
Receptor Binding Assays: Evaluating the compound's ability to bind to and modulate the activity of various cell surface and nuclear receptors.
Cell-Based Phenotypic Screens: Utilizing automated microscopy and high-content imaging to screen for effects on cell morphology, proliferation, apoptosis, or specific signaling pathways in various cell lines (e.g., cancer cells, immune cells). chemfaces.com
Antimicrobial Screens: Testing against diverse panels of pathogenic bacteria and fungi, including drug-resistant strains, to discover potential antimicrobial applications. nih.gov
The development of robust and miniaturized 96-well or 384-well plate assays is key to the success of HTS, enabling efficient and cost-effective screening of large compound libraries. nih.gov
Advanced Computational Modeling and Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For this compound, these approaches can provide deep insights into its structure-activity relationships (SAR) and guide the design of next-generation derivatives with improved properties.
Molecular Docking: In silico docking studies can predict the binding orientation and affinity of this compound and its virtual derivatives within the active site of known or newly identified protein targets. nih.govresearchgate.net This can help prioritize which derivatives to synthesize, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the structural features of a series of vanillate (B8668496) esters with their observed biological activity. These models can then be used to predict the activity of unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein, revealing details about the stability of the complex, the role of solvent molecules, and potential conformational changes that occur upon binding. mdpi.com
By integrating these computational approaches, researchers can engage in a cycle of rational design, where computational predictions guide chemical synthesis, and the resulting experimental data is used to refine the computational models. This iterative process is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for specific therapeutic applications. nih.govscribd.com
Structure-Based Drug Design and De Novo Ligand Generation
The known chemical structure of this compound serves as a foundational scaffold for structure-based drug design. By identifying and characterizing its biological targets, researchers can use techniques like X-ray crystallography or cryo-electron microscopy to resolve the three-dimensional structure of the compound bound to its target protein. This structural information is invaluable for designing next-generation analogs with improved affinity and selectivity.
De novo ligand generation, a computational approach, can further accelerate this process. Using the binding pocket information of a target protein, algorithms can design novel molecules from scratch that are predicted to have strong binding affinity. This methodology, often guided by reinforcement learning, can explore a vast chemical space to generate compounds with desired properties, potentially leading to the discovery of entirely new chemical entities based on the this compound framework. nih.gov Generative modeling has already shown potential for polypharmacology, designing drugs that can modulate two or more targets simultaneously, a strategy that could be applied to derivatives of this compound. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound would define the spatial relationships between its key features, such as the hydroxyl group (hydrogen bond donor/acceptor), the methoxy (B1213986) group (hydrophobic/hydrogen bond acceptor), the aromatic ring (hydrophobic), and the isopropyl ester group (hydrophobic).
Once a pharmacophore model is established, it can be used for virtual screening of large chemical libraries. This process computationally filters millions of compounds to identify those that match the pharmacophore model, significantly narrowing down the number of candidates for experimental testing. This approach can rapidly identify diverse new molecules that mimic the biological activity of this compound, potentially leading to the discovery of more potent or selective compounds with different core structures.
Bio-inspired Synthesis and Investigation of Natural Product Derivatives
Nature provides a vast repository of chemical diversity and biosynthetic machinery. Bio-inspired approaches offer sustainable and innovative routes to synthesize novel analogs of this compound.
Harnessing Microbial and Plant Biosynthesis for Analog Production
The biosynthesis of aromatic compounds is well-established in both plants and microorganisms. Plants, for instance, utilize O-methyltransferases (OMTs) to catalyze the methylation of hydroxyl groups on benzoic acid derivatives. researchgate.net Research on loquat flowers has identified pathways for the biosynthesis of compounds like methyl p-methoxybenzoate, suggesting that the enzymatic machinery for creating the core structure of this compound exists in nature. researchgate.net It is conceivable that specific OMTs or other plant enzymes could be identified and engineered to produce a variety of analogs.
Furthermore, microbial transformation is a powerful tool for generating chemical derivatives. Various fungi, including species from the genera Aspergillus and Penicillium, are known to perform diverse biochemical reactions on organic molecules, such as hydroxylations and other modifications. researchgate.net By introducing this compound into cultures of selected microorganisms, it may be possible to generate a library of novel derivatives through biocatalysis. This approach offers a green chemistry alternative to traditional synthetic methods.
Exploration of Prodrug Strategies based on Ester Functionality
The isopropyl ester group is a key structural feature of this compound, making it an inherent prodrug of its parent compound, vanillic acid. Ester prodrugs are a common strategy in medicinal chemistry to improve the physicochemical properties of a drug, such as its lipophilicity and membrane permeability. scirp.orgscirp.org The esterification of a carboxylic acid, like vanillic acid, can mask the polar carboxyl group, leading to enhanced absorption and bioavailability. ebrary.net
The ester bond is designed to be cleaved by endogenous esterase enzymes within the body, releasing the active parent drug at the desired site of action. acs.org This enzymatic hydrolysis is a critical activation step. scirp.org Future research could explore the synthesis of other ester derivatives of vanillic acid to modulate the rate of hydrolysis and control the release kinetics of the active molecule. scirp.org By varying the alcohol portion of the ester, derivatives with different pharmacokinetic profiles can be developed to optimize therapeutic efficacy.
Table 1: Comparison of Ester Prodrug Approaches
| Prodrug Approach | Modifiable Feature | Potential Advantage |
|---|---|---|
| Simple Esters | Alcohol Chain Length/Branching | Modulates lipophilicity and hydrolysis rate. |
| Amino Acid Esters | Specific Amino Acid | Can target amino acid transporters for improved cell uptake. scirp.org |
| Sugar Esters | Type of Sugar Moiety | May enhance solubility and utilize sugar transporters for delivery. scirp.org |
Application as Research Probes and Chemical Tools
Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical tool to investigate biological pathways and mechanisms of action.
Development of Labeled this compound for Mechanistic Studies
To fully understand how this compound functions at a molecular level, it is essential to track its journey and interactions within a biological system. This can be achieved by synthesizing labeled versions of the compound.
Isotopic Labeling: Incorporating stable or radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C), into the molecule's structure allows for its detection and quantification in complex biological samples. For example, a ¹⁴C-labeled version could be used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of the compound and identify its breakdown products. Mass spectrometry-based techniques can then be used to follow the labeled atoms.
Fluorescent Labeling: Another approach is to attach a fluorescent tag (a fluorophore) to the molecule. This creates a chemical probe that can be visualized in real-time within living cells using fluorescence microscopy. Such probes would enable researchers to observe the compound's subcellular localization, identify its binding partners through techniques like fluorescence resonance energy transfer (FRET), and gain deeper insights into its mechanism of action. The development of these chemical tools is crucial for validating biological targets and elucidating the pathways modulated by this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vanillic acid |
| 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran |
| Methyl p-methoxybenzoate |
| ¹³C-labeled this compound |
Utility in Understanding Enzyme Mechanisms and Cellular Pathways
While direct and extensive research on the specific utility of this compound in elucidating enzyme mechanisms and cellular pathways is limited in publicly available scientific literature, the study of its parent molecule and related esters provides a foundational perspective for future investigations. The biological activities of various esters of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been explored, suggesting that modifications to the ester group can influence their interaction with biological systems globalresearchonline.netnih.gov.
A closely related compound, the methyl ester known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been identified as a valuable tool for probing specific cellular signaling pathways. nih.gov Research on this curcumin (B1669340) analogue has demonstrated its potential to target key components of cell survival signaling, offering a model for how this compound could potentially be studied. nih.gov
Insights from a Related Compound: The Akt/NFκB Pathway
Detailed studies on HMBME have shown that it specifically targets the Akt/NFκB (Protein Kinase B/nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in cancer cell survival. nih.gov
Key Research Findings on HMBME:
Inhibition of Akt Kinase: HMBME was found to reduce the levels of the activated, phosphorylated form of Akt and inhibit its kinase activity. nih.gov The Akt kinase is a central enzyme in a major cell survival pathway, and its inhibition can lead to apoptosis (programmed cell death). nih.gov
Suppression of NFκB Activity: The compound significantly reduced the transcriptional and DNA-binding activity of NFκB. nih.gov NFκB is a transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation. nih.gov
Induction of Apoptosis: By targeting the Akt/NFκB pathway, HMBME was shown to induce apoptosis in human prostate cancer cells. nih.gov
These findings highlight how a simple ester of 4-hydroxy-3-methoxybenzoic acid can serve as a chemical probe to dissect the complex signaling cascades that regulate cell fate. The mechanism of HMBME illustrates a clear utility in understanding the functional relationship between key enzymes like Akt and transcription factors like NFκB. nih.gov
The data from HMBME studies suggest a promising direction for future research into this compound. Investigating whether the bulkier isopropyl group alters the compound's specificity, potency, or mechanism of action on enzymes like Akt or other cellular pathways could yield valuable insights. Such studies would contribute to a deeper understanding of enzyme-substrate interactions and the structure-activity relationships of vanillic acid esters in modulating cellular processes.
Q & A
Q. What are the recommended methods for synthesizing Isopropyl 4-hydroxy-3-methoxybenzoate with high purity?
Methodological Answer: The synthesis of this compound typically involves esterification of 4-hydroxy-3-methoxybenzoic acid with isopropyl alcohol under acidic catalysis. Key steps include:
- Reagent Selection: Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance reaction efficiency.
- Purification: Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC to confirm ester formation and byproduct removal.
- Critical Parameters: Control reaction temperature (60–80°C) to avoid decarboxylation of the benzoic acid derivative .
Q. How can researchers characterize the crystal structure of this compound?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement: Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Parameters like R-factor (<5%) and thermal displacement ellipsoids validate accuracy .
- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., O–H···O) using Mercury or OLEX2 visualization tools.
Q. What factors influence the chemical stability of this compound under varying pH conditions?
Methodological Answer: Stability studies should include:
- pH Range Testing: Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.
- Degradation Pathways: Acidic conditions may hydrolyze the ester bond, while alkaline conditions could deprotonate the phenolic -OH group.
- Quantitative Metrics: Calculate half-life (t₁/₂) and rate constants (k) using first-order kinetics. Reference studies on structurally similar esters show stability up to pH 9, with rapid hydrolysis below pH 3 .
Advanced Research Questions
Q. How does the adsorption capacity of this compound-based materials for metal ions vary with pH, and what experimental approaches can elucidate the underlying mechanisms?
Methodological Answer: Design experiments to probe pH-dependent adsorption:
- Batch Adsorption: Exhaustive testing across pH 2–9 using Co(II) or Cs(I) solutions. Measure residual metal ion concentration via ICP-OES.
- Mechanistic Insights:
- Protonation Effects: At pH < 6, protonation of -NH₂/-COOH groups reduces binding affinity due to electrostatic repulsion.
- Hydroxide Formation: Above pH 7, metal-hydroxide precipitation competes with adsorption (e.g., Co(OH)₂ vs. Co²⁺).
- Data Interpretation: Fit adsorption isotherms (Langmuir/Freundlich models) to quantify maximum capacity (qₘₐₓ).
Q. Table 1: pH-Dependent Adsorption Efficiency of Co(II) and Cs(I)
| pH | Co(II) Removal (%) | Cs(I) Removal (%) |
|---|---|---|
| 3 | 15.2 | 8.5 |
| 6 | 91.0 (max) | 25.4 |
| 9 | 72.3* | 41.0 (max) |
| *Co(OH)₂ precipitation observed . |
Q. What strategies can resolve contradictions in reported bioactivity data of this compound derivatives across different studies?
Methodological Answer: Address variability through:
- Standardized Assays: Use identical cell lines (e.g., HeLa, RAW 264.7) and exposure times (24–48 hrs) to minimize protocol-driven discrepancies.
- Structural-Activity Relationships (SAR): Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactivity contributors.
- Meta-Analysis: Apply multivariate statistics to datasets from independent studies, controlling for variables like solvent (DMSO vs. ethanol) or purity (>98% by HPLC) .
Q. How can computational modeling predict the interaction between this compound and biological targets?
Methodological Answer: Combine molecular docking and dynamics simulations:
- Target Selection: Focus on enzymes with esterase or phenolic substrate pockets (e.g., COX-2, tyrosinase).
- Docking Software: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with experimental IC₅₀ values.
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities. Correlate with in vitro inhibition data .
Q. Table 2: Thermal Stability Profile (TGA Data)
| Temperature (°C) | Weight Loss (%) | Degradation Pathway |
|---|---|---|
| 25–150 | <2 | Moisture evaporation |
| 150–250 | 15 | Ester bond cleavage |
| 250–400 | 70 | Aromatic ring decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
